molecular formula C14H8BrN3 B1532773 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 864941-90-2

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No. B1532773
Key on ui cas rn: 864941-90-2
M. Wt: 298.14 g/mol
InChI Key: ITBWVHDCJAFYOQ-UHFFFAOYSA-N
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Patent
US08022075B2

Procedure details

The procedure of Referential Example 1 was repeated, except that 2-amino-5-bromopyridine (692 mg) and 2-bromo-4′-cyanoacetophenone (450 mg) were used, to thereby yield the title compound (500 mg).
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1)=O>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=3)[N:1]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
692 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C#N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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